molecular formula C12H14ClNO B3381275 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide CAS No. 22302-73-4

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B3381275
CAS RN: 22302-73-4
M. Wt: 223.7 g/mol
InChI Key: VEGAWTCJFWDVFD-UHFFFAOYSA-N
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Description

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with the CAS Number: 22302-73-4 . It is a derivative of tetrahydronaphthalene .


Synthesis Analysis

The compound has been synthesized in the laboratory. In one study, two novel derivatives of (4-(3-methyl-3-(5,6,7,8-tetrahydronaphthalen-2yl)cyclobutyl)thiazol-2-yl)glycine and of 2-chloro-N-(4-(3-methyl-3-(5,6,7,8-tetrahydronaphthalen-2yl)cyclobutyl)thiazol-2-yl)acetamide were synthesized .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) . The different vibrational modes were calculated using Gaussian 09 W software .


Chemical Reactions Analysis

The compound’s corrosion inhibiting activity was determined by the quantum chemical method . The energy of the highest occupied molecular orbital (EHOMO), lowest unoccupied molecular orbital (ELUMO), energy gap (ΔE = ELUMO − EHOMO), and dipole moment (μ), as well as the percent of transmitted electrons (ΔN) were calculated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, melting point, boiling point, density, and molecular weight .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using the compound, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes the compound indirectly useful in these areas through the synthesis of indole derivatives .

Synthesis of Thiazole Derivatives

The compound can also be used in the synthesis of thiazole derivatives . Thiazoles are another class of heterocyclic compounds that have various applications in medicinal chemistry.

properties

IUPAC Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGAWTCJFWDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305086
Record name 2-chloro-N-(5,6,7,8-tetrahydronaphthyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

CAS RN

22302-73-4
Record name NSC169041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(5,6,7,8-tetrahydronaphthyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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